5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Brand Name: Vulcanchem
CAS No.: 893612-27-6
VCID: VC3948440
InChI: InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-7-3-5-10(19)9-4-1-2-6-16-9/h1-2,4,6,8,10H,3,5,7H2,(H2,15,17)
SMILES: C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3
Molecular Formula: C13H14BrN5
Molecular Weight: 320.19 g/mol

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine

CAS No.: 893612-27-6

Cat. No.: VC3948440

Molecular Formula: C13H14BrN5

Molecular Weight: 320.19 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine - 893612-27-6

Specification

CAS No. 893612-27-6
Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
IUPAC Name 5-bromo-3-(2-pyridin-2-ylpyrrolidin-1-yl)pyrazin-2-amine
Standard InChI InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-7-3-5-10(19)9-4-1-2-6-16-9/h1-2,4,6,8,10H,3,5,7H2,(H2,15,17)
Standard InChI Key JQCDKLCWAMRVAS-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3
Canonical SMILES C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 5-bromo-3-(2-pyridin-2-ylpyrrolidin-1-yl)pyrazin-2-amine, reflects its three core components:

  • A pyrazine ring substituted with an amino group at position 2 and a bromine atom at position 5.

  • A pyrrolidine ring fused to the pyrazine at position 3.

  • A pyridine moiety attached to the pyrrolidine’s second position .

The stereochemistry of the pyrrolidine-pyridine linkage introduces chiral centers, which may influence biological activity. The SMILES notation C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3\text{C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3} and InChI key JQCDKLCWAMRVAS-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H14BrN5\text{C}_{13}\text{H}_{14}\text{BrN}_5
Molecular Weight320.19 g/mol
CAS Registry Number893612-27-6
XLogP32.7 (estimated)

Synthesis and Structural Analogues

Synthetic Routes

The synthesis of 5-bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine typically involves multi-step organic reactions:

  • Bromination: Introducing bromine at position 5 of the pyrazine core.

  • Pyrrolidine Coupling: Attaching the pyrrolidine ring via nucleophilic substitution or Buchwald-Hartwig amination.

  • Pyridine Functionalization: Incorporating the pyridine moiety through Suzuki-Miyaura or Ullmann coupling .

A patent by describes similar compounds synthesized for kinase inhibition, highlighting the use of enantiomerically pure intermediates to enhance selectivity. For instance, 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine shares a related synthetic pathway, involving chiral resolution and palladium-catalyzed cross-coupling .

Structural Analogues

Variants of this compound include:

  • 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-22-8): A nitro-substituted analogue used in intermediate synthesis.

  • 5-Bromo-N-[(3S)-pyrrolidin-3-yl]pyrazin-2-amine (CID 170020301): A stereoisomer with a simplified pyrrolidine substituent .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s pyrazine-pyrrolidine scaffold is a privileged structure in kinase inhibitor design. Patent discloses enantiomerically pure analogues as potent inhibitors of c-Met and ALK kinases, which are therapeutic targets in cancer. For example, 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine demonstrated nanomolar IC50_{50} values in enzymatic assays .

Antibacterial and Antiviral Activity

Pyrazine derivatives are explored for antimicrobial applications. While direct data on this compound is limited, structural analogues like 3-carboxamide-coumarin derivatives exhibit IC50_{50} values against viral proteases . The bromine atom may enhance binding to hydrophobic enzyme pockets, a feature leveraged in hepatitis C virus (HCV) protease inhibitors .

SupplierLocationAdvantage
Zerenex Molecular LtdUnited Kingdom47
InFarmatik Bt.Hungary69

Data from and indicate limited commercial availability, suggesting its primary use in academic or industrial research settings.

Challenges and Future Directions

Synthetic Complexity

The stereochemical complexity of the pyrrolidine-pyridine linkage necessitates asymmetric synthesis techniques, increasing production costs . Future work may focus on catalytic enantioselective methods to improve yield.

Pharmacological Profiling

While kinase inhibition data exist for analogues , the specific activity of 5-bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine remains underexplored. In vitro toxicity and ADMET studies are critical next steps.

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